molecular formula C20H16ClN5 B2738179 7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine CAS No. 379708-94-8

7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine

Cat. No.: B2738179
CAS No.: 379708-94-8
M. Wt: 361.83
InChI Key: FDHQUCVEIUKEJK-UHFFFAOYSA-N
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Description

7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine is a complex organic compound that features a quinoline core substituted with a chloro group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 7-chloroquinoline-4-carbaldehyde with 4-(1H-imidazol-1-yl)benzaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the hydrazone linkage.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced imidazole derivatives, hydrazine derivatives

    Substitution: Aminoquinolines, thioquinolines

Scientific Research Applications

7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. In cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The imidazole moiety allows for interactions with metal ions, which can further modulate its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline
  • 4-(1H-imidazol-1-yl)phenyl derivatives
  • Quinoline-based hydrazones

Uniqueness

Compared to similar compounds, 7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine exhibits unique properties due to the specific arrangement of its functional groups. The presence of both the chloro and imidazole groups enhances its reactivity and potential for forming diverse chemical interactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5/c1-14(15-2-5-17(6-3-15)26-11-10-22-13-26)24-25-19-8-9-23-20-12-16(21)4-7-18(19)20/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHQUCVEIUKEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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